Barbourgenin

Description

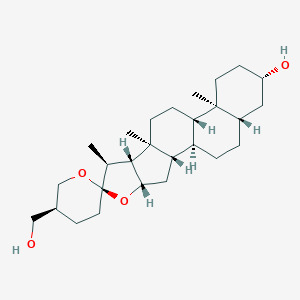

Structure

3D Structure

Properties

CAS No. |

105815-87-0 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |

InChI |

InChI=1S/C27H44O4/c1-16-24-23(31-27(16)11-6-17(14-28)15-30-27)13-22-20-5-4-18-12-19(29)7-9-25(18,2)21(20)8-10-26(22,24)3/h16-24,28-29H,4-15H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

VMVODFKYINXZDT-PUHUBZITSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CC[C@H](CO6)CO |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO |

Synonyms |

arbourgenin spirostane-3,27-diol |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Elucidation of Barbourgenin

Chromatographic Techniques for the Isolation and Purification of Barbourgenin and its Analogues

The isolation of steroidal sapogenins, including this compound, from complex plant matrices like Agave sisalana necessitates efficient separation and purification methods. Various chromatographic techniques are routinely employed for this purpose due to their ability to separate compounds based on differences in polarity, size, or affinity. basicmedicalkey.comresearchgate.netscielo.br

Initial extraction of the plant material typically yields a complex mixture containing the target sapogenin along with numerous other plant constituents. To isolate this compound, researchers utilize techniques such as column chromatography, employing stationary phases like silica (B1680970) gel or reversed-phase materials. Elution with solvent systems of varying polarity allows for the separation of compounds into fractions. researchgate.netscielo.br

Further purification of fractions containing this compound and its analogues often involves high-performance liquid chromatography (HPLC). basicmedicalkey.com Reversed-phase HPLC, utilizing C18 columns and gradients of water and organic solvents (e.g., methanol (B129727) or acetonitrile), is particularly effective for separating structurally similar steroidal sapogenins. basicmedicalkey.com Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of purification steps and assessing the purity of isolated fractions. scielo.br

The application of these chromatographic methods, often in a multi-step process, is crucial for obtaining this compound in a highly purified form, which is essential for subsequent spectroscopic analyses required for structural elucidation.

High-Resolution Spectroscopic Analyses in this compound Structure Determination

The definitive determination of this compound's structure relies heavily on the interpretation of data obtained from high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govscilit.comuefs.brresearchgate.netcapes.gov.brcapes.gov.br These methods provide complementary information about the compound's molecular formula, connectivity of atoms, and stereochemical arrangement. frontiersin.orgarxiv.orgnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules in solution. nih.govresearchgate.net For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable. capes.gov.brcapes.gov.brfrontiersin.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule, their chemical environments, and their coupling interactions with neighboring protons. Analysis of chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values) allows for the identification of various proton-containing functional groups and the determination of their relationships within the molecule. wisc.edu

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. nih.gov Both broadband proton-decoupled ¹³C NMR and distortionless enhancement by polarization transfer (DEPT) experiments are used to determine the number of carbon atoms and classify them as methyl, methylene, methine, or quaternary carbons. nih.gov The chemical shifts of carbon signals are highly sensitive to their electronic environment and hybridization, providing valuable clues about the functional groups and ring systems present in this compound. nih.govresearchgate.net

2D NMR Techniques: To establish connectivity and relative stereochemistry, various 2D NMR experiments are employed. frontiersin.orgresearchgate.netresearchgate.net

Correlation Spectroscopy (COSY): Reveals correlations between coupled protons, helping to map out spin systems within the molecule. frontiersin.org

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals. frontiersin.orgchemrxiv.org

Heteronuclear Multiple Bond Correlation (HMBC): Exhibits correlations between protons and carbons that are separated by two or three bonds, providing crucial information for establishing connectivity across quaternary carbons and through heteroatoms. frontiersin.org

By integrating the information from these NMR experiments, a detailed picture of this compound's molecular structure, including the arrangement of its steroid core and spirostane side chain, can be constructed.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its structural subunits through fragmentation analysis. nih.govuefs.brresearchgate.netcapes.gov.br

High-resolution mass spectrometry (HRMS), such as using time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FTICR) analyzers, allows for the determination of the accurate mass of the molecular ion. rsc.org This accurate mass can be used to calculate the elemental composition of this compound, providing its molecular formula.

Fragmentation patterns observed in electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) experiments provide structural information by breaking the molecule into characteristic ions. uefs.brchemguide.co.ukwikipedia.org Analyzing the mass-to-charge ratio (m/z) of these fragment ions and their relative abundances helps in deducing the presence of specific functional groups and the arrangement of atoms within the molecule. miamioh.edu For steroidal sapogenins, characteristic fragmentation pathways related to the cleavage of the steroid ring system and the spirostane side chain are expected. uefs.brwikipedia.org The use of multistage tandem MS can provide more detailed fragmentation data, aiding in the precise localization of functionalities within the structure. uefs.br

Integration of Advanced Spectroscopic Methods for Comprehensive this compound Structural Assignment

The complete and unambiguous structural assignment of this compound is achieved by the synergistic integration of data obtained from both NMR and MS, along with other potential spectroscopic techniques like infrared (IR) spectroscopy which can indicate the presence of specific functional groups (e.g., hydroxyl or carbonyl groups). frontiersin.orgarxiv.orgnih.govresearchgate.netresearchgate.net

NMR provides detailed information about the connectivity and stereochemistry, while MS confirms the molecular weight and elemental composition and offers insights into substructures through fragmentation. By correlating the data from these techniques, researchers can build and validate the proposed structure of this compound. For instance, the molecular formula derived from HRMS must be consistent with the number and types of atoms identified by NMR. Characteristic fragment ions in the MS spectrum can be assigned to specific parts of the molecule as determined by NMR analysis. This integrated approach minimizes ambiguity and leads to a high level of confidence in the final structural assignment of complex natural products like this compound. frontiersin.orgarxiv.orgnih.gov

Illustrative Spectroscopic Data (Conceptual based on techniques used for similar compounds)

While specific published data for this compound's NMR and MS spectra were not extensively available in the provided snippets, the types of data obtained for steroidal sapogenins using these techniques are well-established. Below are conceptual examples of how such data might be presented and interpreted in the structural elucidation of a compound like this compound.

Table 1: Conceptual ¹H NMR Data (Illustrative)

| δ (ppm) | Multiplicity | Integration | Assignment (Conceptual) | J (Hz) |

| ~0.7-1.5 | m, s | Steroid methyls, methylenes | ||

| ~3.0-4.5 | m | Protons on oxygen-bearing carbons | ||

| ~4.5-5.5 | m | Vinylic or other characteristic protons |

Table 2: Conceptual ¹³C NMR Data (Illustrative)

| δ (ppm) | Type (from DEPT) | Assignment (Conceptual) |

| ~10-25 | CH₃ | Steroid methyl carbons |

| ~20-50 | CH₂, CH | Steroid ring carbons |

| ~60-80 | CH, CH₂ | Carbons bearing hydroxyls |

| ~100-110 | C | Spirostane spiro carbon |

| >150 | C, CH | Aromatic or olefinic carbons (if present) |

Table 3: Conceptual MS Data (Illustrative)

| m/z | Relative Abundance (%) | Proposed Fragment (Conceptual) |

| [M]+ | High | Molecular Ion |

| Characteristic steroid ring cleavages | ||

| Fragments from spirostane side chain |

Note: The data in the tables above are illustrative and based on typical chemical shifts and fragmentation patterns observed for steroidal sapogenins. Actual data for this compound would be determined experimentally.

Biosynthetic Pathways and Chemo Evolutionary Aspects of Barbourgenin

Elucidation of Barbourgenin Biosynthesis within Agave Species

Within Agave species, the biosynthesis of steroidal sapogenins, including this compound, follows the general plant steroid pathway, diverging after the formation of squalene (B77637) mdpi.comresearchgate.net. Squalene is converted to 2,3-oxidosqualene (B107256), which then undergoes cyclization catalyzed by oxidosqualene cyclases (OSCs) mdpi.com. In plants, cycloartenol (B190886) synthase (CAS) cyclizes 2,3-oxidosqualene to cycloartenol, a precursor for plant sterols mdpi.comnih.gov. While cholesterol was previously considered a direct precursor for C27 sapogenins, recent understanding suggests that cycloartenol is converted to sitosterol (B1666911), which then serves as a precursor for steroidal saponins (B1172615) through hydroxylation and glycosylation steps nih.gov.

Specific studies on Agave amaniensis callus cultures have proposed biosynthetic routes for sapogenin steroids like hecogenin (B1673031) and manogenin, suggesting a conversion from kammogenin (B12644954) to manogenin and then hecogenin researchgate.net. However, the direct pathway leading specifically to this compound within Agave species has not been fully elucidated in the provided search results. The presence of this compound in Agave sisalana indicates that this species possesses the necessary enzymatic machinery to produce this specific sapogenin acs.orgamazonaws.comfda.govresearchgate.net.

Molecular Regulation and Enzymatic Mechanisms of Steroidal Sapogenin Biogenesis Relevant to this compound

The biosynthesis of steroidal sapogenins involves a series of enzymatic steps, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs) mdpi.com. CYPs are crucial for hydroxylation and oxidation reactions on the steroidal backbone, modifying precursors into diverse sapogenin structures mdpi.com. UGTs are responsible for attaching sugar moieties to the aglycone, a critical step in forming the saponin (B1150181) glycosides from which sapogenins are derived through hydrolysis mdpi.com.

While the precise enzymes involved in the later stages of this compound biosynthesis are not explicitly detailed in the search results, the general mechanisms for steroidal sapogenin synthesis in Agave and other plants provide a framework. For instance, studies on Dioscorea zingiberensis and Polygonatum species, also known for steroidal saponins, highlight the involvement of CYPs in sterol hydroxylation at specific positions (C-16, C-22, and C-26) and UGTs for glycosylation nih.govnih.govmdpi.com. The structural features of this compound would necessitate specific enzymatic activities to introduce the functional groups and modifications present in its structure. The conversion of steroidal saponins to their aglycones (sapogenins) can occur through hydrolysis, which can be acid-catalyzed or enzymatically mediated google.comsciforum.net.

Chemo-evolutionary Trajectories of Natural Steroids, Including this compound Precursors

The evolution of natural steroids in plants reflects a diversification of metabolic pathways from common precursors like squalene and cycloartenol mdpi.comchemrxiv.org. Membrane sterols such as sitosterol are fundamental, and from these, more specialized metabolites like steroidal saponins have evolved nih.govchemrxiv.org. The structural diversity observed in steroidal saponins across different plant families, including Agavaceae, is a result of the evolution of enzymes, particularly CYPs and UGTs, with altered substrate specificities and catalytic activities nih.govmdpi.com.

The presence of specific steroidal sapogenins like this compound in Agave sisalana suggests the evolution of unique enzymatic pathways within this species or genus that lead to the synthesis of this particular compound. The chemo-evolutionary trajectory involves gene duplication and divergence, leading to the emergence of novel enzyme functions capable of catalyzing the specific oxidative and cyclization reactions required for this compound formation mdpi.com. The relationship between the structure of small organic biogenic molecules and metabolic evolution is an area of ongoing chemoinformatic analysis chemrxiv.org.

Environmental and Biological Factors Influencing this compound Accumulation in Source Organisms

The accumulation of steroidal sapogenins in Agave species can be influenced by various environmental and biological factors. These compounds are considered secondary metabolites and often play a role in plant defense against herbivores, pests, and insects, suggesting that biotic interactions can impact their production wikipedia.orgresearchgate.net.

Environmental factors such as soil composition and stress conditions can also affect sapogenin content. Studies on Agave amaniensis callus cultures have shown that the presence or absence of certain ions like calcium, cobalt, copper, and magnesium can influence the accumulation of sapogenin steroids researchgate.net. For instance, the absence of calcium ions in the media increased the sapogenin steroid content researchgate.net. Salinity has also been identified as an elicitor that can affect saponin patterns in Agave salmiana, potentially by influencing enzyme activity like squalene synthase researchgate.net.

Plant maturity can also play a role in saponin concentration, although the trend can vary depending on the specific sapogenin and Agave species researchgate.netscielo.org.za. For example, in Agave salmiana, saponin concentration was found to be higher in the bud stage compared to mature or young leaves in one study, while another suggested a trend of higher concentration in young plants compared to mature ones scielo.org.za. The in vitro environment, as a stress factor, has been reported to affect the accumulation of secondary metabolites like saponins in micropropagated Agave salmiana frontiersin.org.

The distribution of steroidal saponins within the plant can also vary, with significant amounts typically found in the leaves, fruits, flowers, and rhizomes of Agavaceae plants nih.govresearchgate.net.

Chemical Synthesis and Derivatization Strategies for Barbourgenin and Its Analogues

Total Synthesis Approaches towards the Barbourgenin Core Structure

Total synthesis involves constructing a complex molecule from simpler, readily available precursors scripps.edu. While the biosynthesis of steroidal saponins (B1172615) and sapogenins in plants is a complex process starting from squalene (B77637) and proceeding through intermediates like cholesterol or β-sitosterol, involving oxidation, hydroxylation, and glycosylation steps, total synthesis in the laboratory aims to replicate or devise alternative routes to the core steroidal sapogenin skeleton nih.govmonash.eduresearchgate.net.

The core structure of this compound is a spirostane, a type of steroidal sapogenin characterized by a spiroketal linkage in its side chain nih.gov. Achieving the stereospecific construction of this complex tetracyclic ring system (A, B, C, and D rings) and the spiroketal side chain (E and F rings) is a significant challenge in organic synthesis google.com. Research in total synthesis often focuses on developing efficient and stereoselective methods to build these intricate ring systems and introduce the specific functional groups present in the target molecule, such as the hydroxyl groups at positions 3 and 27 in this compound basicmedicalkey.comnih.gov. Modern total synthesis emphasizes efficiency, scalability, and minimizing the number of steps scripps.eduyoutube.com.

While specific detailed reports on the total synthesis of this compound itself were not prominently found in the search results, research on the total synthesis of other complex natural products, including steroids and steroidal sapogenins, provides relevant context scripps.eduyoutube.com. Methodologies developed for constructing the steroidal scaffold and introducing specific functionalities are applicable. For instance, methods for the E/F ring-opening and cyclization of steroidal saponins have been explored to obtain cholestane-type compounds with functional groups at positions C-16, C-22, and C-26, which can serve as intermediates for synthesizing various steroid sapogenins google.com.

Semi-synthetic Modifications of this compound for Structural Diversification

Semi-synthetic approaches involve using a naturally occurring compound as a starting material and modifying its structure through chemical reactions eupati.eu. This strategy is particularly valuable for natural products like this compound, which can be isolated from plant sources such as Agave sisalana basicmedicalkey.comembrapa.br. Semi-synthetic modifications allow for the diversification of the natural scaffold, potentially leading to compounds with improved properties, such as enhanced stability, solubility, or altered biological activity eupati.eu.

For this compound, semi-synthetic strategies could involve chemical transformations of the hydroxyl groups at positions 3 and 27, or modifications to the spiroketal side chain basicmedicalkey.comnih.gov. These modifications might include esterification, etherification, oxidation, reduction, or the introduction of new functional groups. Such modifications can be used to explore the impact of structural changes on the compound's physical and chemical properties, as well as any potential biological interactions.

Semi-synthetic approaches are widely used in the development of medicines derived from natural products when the natural form has limitations eupati.eu. For example, naturally occurring steroid hormones can be modified semi-synthetically to create pharmaceutical corticosteroids eupati.eu. While specific examples of semi-synthetic modifications of this compound were not detailed in the search results, the principles and techniques applied to other steroidal sapogenins and natural products are relevant eupati.eunih.gov.

Rational Design and Synthesis of this compound Analogues and Derivatives for Research Probes

Rational design of analogues and derivatives involves using structural information and understanding of potential interactions to guide the synthesis of new compounds with specific desired characteristics nih.gov. For this compound, this would involve designing molecules that are structurally similar but with targeted modifications to probe specific biological pathways or to improve particular properties.

The synthesis of this compound analogues and derivatives would involve introducing variations to the core spirostane structure or the attached functional groups. This could include altering the stereochemistry at certain positions, changing the nature or position of hydroxyl groups, modifying the spiroketal side chain, or attaching other chemical moieties. These synthesized compounds serve as valuable research probes to investigate the relationship between chemical structure and biological activity.

Research in this area often involves synthesizing a library of analogues with systematic variations and then evaluating their properties. This can help to identify key structural features responsible for specific interactions or activities. The development of novel synthetic methodologies is often integral to the efficient synthesis of such libraries cam.ac.ukox.ac.uk.

Development of Novel Synthetic Methodologies for Steroidal Sapogenin Scaffolds

The synthesis of steroidal sapogenins presents ongoing challenges due to their complex polycyclic structure and multiple stereocenters. The development of novel synthetic methodologies is crucial for more efficient, selective, and sustainable access to these scaffolds and their derivatives cam.ac.ukox.ac.uk.

Research in this area focuses on developing new reactions, catalysts, and synthetic strategies that can facilitate the construction of the steroidal ring system, the formation of the spiroketal, and the selective introduction and transformation of functional groups. This includes exploring new methods for carbon-carbon bond formation, stereoselective reactions (such as asymmetric synthesis), oxidation and reduction methods, and strategies for handling complex, multi-functionalized intermediates scripps.educam.ac.ukox.ac.uk.

Examples of relevant methodological developments in steroid synthesis include improved methods for ring-opening and cyclization reactions, as well as the use of techniques like metal catalysis and organocatalysis to achieve higher efficiency and selectivity google.comcam.ac.uk. The field of chemical synthesis is continuously evolving, with new methodologies being developed to address the challenges posed by complex natural products like steroidal sapogenins cam.ac.ukliverpool.ac.ukugent.be. The aim is to develop synthetic routes that are not only chemically efficient but also environmentally friendly and economically viable ox.ac.uk.

Mechanistic Investigations of Barbourgenin S Biological Activities and Molecular Interactions

Unraveling the Molecular Mechanisms of Action of Barbourgenin

Detailed studies specifically elucidating the molecular mechanisms of action of this compound are not extensively documented in the provided search results. While Agave sisalana extracts and other steroidal sapogenins have demonstrated various biological activities, the precise pathways and interactions mediated by this compound itself require further investigation. Some general mechanisms of action for saponins (B1172615), such as membrane interactions and cytotoxicity, have been explored in broader contexts ub.eduscilit.com, but these have not been specifically attributed to this compound with detailed mechanistic data in the retrieved information.

Identification and Characterization of Specific Molecular Targets of this compound

The available literature does not provide specific information on the identified and characterized molecular targets of this compound. Research on the molecular targets of natural compounds, including other sapogenins, often involves extensive binding studies, enzyme assays, and cellular pathway analysis. Such detailed investigations focusing on this compound were not found within the scope of the search results.

Comparative Mechanistic Studies with Related Steroidal Sapogenins

Comparative mechanistic studies directly involving this compound and other related steroidal sapogenins are not widely reported in the provided snippets. While the biological activities and some mechanistic aspects of related compounds like Diosgenin (B1670711), Sarsasapogenin, Tigogenin, Hecogenin (B1673031), and Smilagenin have been investigated fda.govnih.govnih.govdarwin-nutrition.frmdpi.com, direct comparisons of their molecular interactions and mechanisms with those of this compound are not detailed.

Investigations into Membrane-Steroid Interactions Mediated by this compound

The interaction of steroids and saponins with biological membranes is a known area of research ub.eduscilit.com. These interactions can influence membrane fluidity, permeability, and function. Studies on membrane interactions of various molecules, including peptides and ionic liquids, have been conducted using biophysical techniques and simulations arxiv.orgbiorxiv.orgusm.my. However, specific investigations into the membrane-steroid interactions mediated by this compound were not found in the search results.

Exploration of this compound's Role in Enzymatic Modulation (e.g., Aromatase Inhibition Studies with Spirostan (B1235563) Sapogenins)

Steroidal sapogenins, being structurally related to endogenous steroids, have been explored for their potential to modulate enzyme activity, including enzymes involved in steroid metabolism like aromatase nih.govnih.govdana-farber.orgnih.gov. An in silico study on the aromatase inhibitory potentials of spirostan sapogenins included this compound in a list of compounds studied nih.gov. However, the specific results or detailed findings regarding this compound's predicted aromatase inhibition in this study were not available in the provided snippets. Research on aromatase inhibition by other compounds highlights its relevance in conditions like breast cancer nih.govdana-farber.orgnih.gov.

Cell-Based and Biochemical Assays for Mechanistic Elucidation of this compound's Actions

Cell-based and biochemical assays are crucial tools for understanding the mechanisms of action of bioactive compounds researchgate.net. While studies on Agave extracts and other natural products have utilized cell-based assays to evaluate cytotoxicity and other biological effects fda.govresearchgate.netresearchgate.netresearchgate.net, specific data from such assays directly pertaining to the mechanistic actions of isolated this compound were not found in the search results. Biochemical assays can provide insights into enzyme modulation or interactions with specific biomolecules researchgate.net, but no such studies specifically on this compound were detailed.

Quantitative and Qualitative Analytical Chemistry of Barbourgenin

Development of Quantitative Analytical Methods for Barbourgenin Profiling in Biological Extracts

The quantitative determination of this compound in biological extracts, such as those derived from Agave species, is crucial for various applications, including phytochemical analysis and quality control of herbal products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with ultraviolet (UV) or evaporative light scattering detectors (ELSD).

The development of a robust HPLC method involves several critical steps:

Method Development: This phase includes the selection of an appropriate stationary phase (e.g., C18 column), mobile phase composition (often a mixture of acetonitrile and water with additives like formic acid to improve peak shape), and detection wavelength for UV detectors. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like ELSD might be necessary for adequate sensitivity.

Method Validation: To ensure the reliability of the quantitative data, the analytical method must be thoroughly validated according to international guidelines (e.g., ICH). Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined using recovery studies by spiking a blank matrix with a known concentration of the analyte.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Below is a representative data table illustrating the validation parameters for a hypothetical HPLC-UV method for the quantification of this compound.

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | |

| - Repeatability | < 2% |

| - Intermediate Precision | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Specificity | No interference from matrix components |

Trace Analysis and Detection Methodologies for this compound in Complex Biological Matrices

Detecting and quantifying trace levels of this compound in complex biological matrices, such as plasma, urine, or environmental samples, requires highly sensitive and selective analytical techniques. The inherent complexity of these matrices can lead to significant matrix effects, which can interfere with the analysis.

Effective sample preparation is paramount for trace analysis and often involves techniques like:

Solid-Phase Extraction (SPE): This technique is used to clean up the sample and concentrate the analyte of interest, thereby removing interfering substances and improving the signal-to-noise ratio.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Once the sample is prepared, highly sensitive analytical instrumentation is employed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis due to its exceptional selectivity and sensitivity. In LC-MS/MS, the analyte is first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The specific fragmentation pattern of the analyte provides a high degree of certainty in its identification and quantification, even at very low concentrations.

A typical LC-MS/MS method for trace analysis of this compound would be validated for similar parameters as the HPLC method, but with much lower detection and quantification limits, often in the picogram (pg/mL) to nanogram (ng/mL) range.

Advanced Chromatographic and Hyphenated Techniques for this compound Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures containing this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned, LC-MS is a highly sensitive and selective technique. researchgate.net It provides not only quantitative data but also valuable structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. wikipedia.org This information is crucial for the unambiguous identification of this compound and its potential metabolites in biological extracts. Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the polarity and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, particularly suitable for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is a polar and non-volatile compound, a derivatization step is necessary to make it amenable to GC analysis. Silylation is a common derivatization technique where the active hydrogens in the molecule are replaced with trimethylsilyl (TMS) groups, increasing its volatility. nih.govunina.itnih.gov The derivatized this compound can then be separated by GC and detected by MS. The mass spectrum obtained from GC-MS provides a unique fragmentation pattern that can be used for structural elucidation and confirmation.

The table below summarizes the typical operational parameters for LC-MS and GC-MS analysis of steroidal sapogenins like this compound.

| Parameter | LC-MS | GC-MS |

| Chromatography | ||

| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of acetonitrile and water with formic acid | Helium |

| Flow Rate | 0.2 - 0.4 mL/min | 1 - 2 mL/min |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | Electron Impact (EI) |

| Scan Mode | Full scan and product ion scan | Full scan |

| Derivatization | Not required | Required (e.g., Silylation) |

Spectroscopic Fingerprinting and Chemometric Analysis of this compound Samples

Spectroscopic fingerprinting, in combination with chemometric analysis, offers a holistic approach to the quality control and authentication of natural products containing this compound. Instead of focusing on a single marker compound, this strategy utilizes the entire spectroscopic profile of a sample as a characteristic fingerprint.

Spectroscopic Techniques:

Mass Spectrometry (MS): Direct infusion mass spectrometry can also generate a chemical fingerprint of a sample, showing the distribution of different molecular ions.

Chemometric Analysis: Chemometrics involves the use of multivariate statistical methods to analyze complex chemical data. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are applied to the spectroscopic fingerprints to:

Classify samples: Differentiate between Agave species based on their chemical profiles, which would include this compound and other sapogenins. nih.govnih.govmdpi.com

Identify biomarkers: Determine which specific compounds (including this compound) are responsible for the observed differences between sample groups.

Detect adulteration: Identify samples that have been adulterated with other plant materials by comparing their fingerprints to those of authentic samples.

This approach provides a powerful tool for ensuring the authenticity and consistency of herbal products containing this compound.

Computational Chemistry and Chemoinformatics in Barbourgenin Research

Molecular Dynamics and Docking Simulations for Barbourgenin-Target Interactions

Molecular dynamics (MD) simulations and docking studies are valuable computational techniques used to predict the binding affinity and interaction modes of small molecules, such as this compound, with biological targets, typically proteins. These methods offer insights into the dynamic behavior of the ligand-receptor complex and the stability of the predicted binding poses.

In the context of spirostan (B1235563) sapogenins, including this compound, these techniques have been applied to evaluate their potential interactions with targets like aromatase, an enzyme involved in the biosynthesis of estrogens. A study investigating the anti-benign prostatic hyperplasia (BPH) potentials of spirostan sapogenins utilized docking to assess binding affinities to aromatase. While specific detailed docking scores and MD simulation data for this compound itself were not extensively presented in the available snippet, the study performed MD simulations for digitogenin, another spirostan sapogenin with a high docking score, to analyze the stability of its complex with aromatase over a 20 ns simulation time. Analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RG) from such simulations are standard procedures to evaluate the stability and conformational changes of the protein-ligand complex usm.my. This indicates that similar computational workflows, involving docking followed by MD simulations, are applicable and have been initiated for this class of compounds, including this compound, to understand their molecular interactions with potential therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural properties of a set of compounds and their biological activities. By developing mathematical models, QSAR can predict the activity of new or untested compounds based on their molecular descriptors.

QSAR modeling has been applied to spirostan sapogenins, including this compound, to predict various biological activities. In one study, QSAR predictions were performed for 15 spirostan sapogenins to assess their general anti-proliferative, specific anti-BPH, and aromatase inhibitory tendencies usm.my. The QSAR analysis revealed high anti-proliferative tendencies for the screened compounds, with predicted probability ranges of 0.42–0.90 for apoptosis agonism and 0.34–0.90 for anti-proliferative disease usm.my. Predicted possible anti-neoplastic and specific anti-prostate cancer tendencies were also reported as very high, while specific anti-BPH activity was modest, and aromatase inhibitory activity probabilities were particularly low usm.my.

The QSAR predictions for this compound and other spirostan sapogenins in this study provide valuable insights into their potential bioactivities based on their chemical structures. The details of these QSAR predictions, often presented in tables, show the calculated probabilities for different activities for each compound usm.my.

| Compound Name | PubChem CID | Predicted Apoptosis Agonism Probability | Predicted Anti-proliferative Disease Probability | Predicted Anti-BPH Activity Probability | Predicted Aromatase Inhibitory Activity Probability |

| This compound | 10672322 | High (within 0.42–0.90 range) | High (within 0.34–0.90 range) | Modest | Low |

| Other Spirostan Sapogenins (Examples from Source usm.my) | Varies | Varies | Varies | Varies | Varies |

Note: The exact numerical probabilities for this compound were not explicitly provided in the snippet for each category, but it was included in the set of 15 compounds for which predictions were made within the mentioned ranges.

These QSAR models help prioritize compounds for further experimental testing and can guide the design of novel analogues or derivatives with potentially enhanced activities by identifying the structural features that contribute to the desired biological effects nih.govnih.gov.

Chemoinformatic Analysis of the Steroidal Sapogenin Chemical Space, Including this compound

Chemoinformatics plays a crucial role in analyzing and visualizing chemical space, which encompasses all possible molecules and their associated properties. For natural products like this compound, a steroidal sapogenin, chemoinformatic analysis of the steroidal chemical space helps to understand the structural diversity, identify relationships between different classes of steroids, and position specific compounds within this vast molecular landscape scispace.comnih.gov.

This compound belongs to the class of steroidal sapogenins, which are aglycones of steroidal saponins (B1172615). These compounds share a common steroidal backbone but differ in their side chains and the presence and position of functional groups. Chemoinformatic approaches utilize molecular descriptors to represent the structural and functional properties of steroids as points in a multi-dimensional space chemrxiv.org. Techniques like Principal Component Analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE) can then be used to reduce the dimensionality and visualize this chemical space in two or three dimensions scispace.comchemrxiv.org.

Studies on the chemical space of natural steroids have shown that different categories of steroids, such as membrane sterols (S-steroids), hormone-like steroids (H-steroids), and other modified steroids (M-steroids), occupy distinct regions within the chemical space based on their structural features and properties like lipophilicity and polarity chemrxiv.org. Analyzing the distribution of steroidal sapogenins, including this compound, within this space can reveal their structural similarities and differences compared to other steroids and natural products. This analysis can help in understanding their potential biological roles and identifying novel scaffolds with similar or distinct properties unibe.ch.

In Silico Screening Approaches for Novel this compound-like Scaffolds with Predicted Biological Activities

In silico screening, also known as virtual screening, involves using computational methods to search large databases of chemical compounds for potential drug candidates with desired properties or predicted biological activities nih.govrsc.org. This approach can be used to identify novel compounds that are structurally similar to a known active compound like this compound or that are predicted to interact with the same biological targets.

Applying in silico screening approaches to the steroidal sapogenin chemical space, or broader natural product databases, can help discover novel scaffolds with predicted biological activities similar to or improved upon those of this compound nih.gov. This process often involves defining a pharmacophore model based on the essential structural features of this compound or its active analogues, or using molecular docking to screen libraries against a target protein known to be modulated by spirostan sapogenins nih.govbiotechrep.ir.

The in silico evaluation of spirostan sapogenins for anti-BPH and aromatase inhibitory potentials, which included this compound, is an example of applying screening approaches to a defined set of natural compounds usm.my. While that study focused on a specific set, the methodology can be extended to virtually screen larger chemical libraries to find novel compounds with this compound-like scaffolds or predicted activities. This can involve searching for compounds that share key structural motifs with this compound or using predictive models (like QSAR models discussed in Section 7.2) to estimate the activity of compounds in a database osti.govyoutube.com. Identifying novel scaffolds through in silico screening can significantly accelerate the drug discovery process by narrowing down the number of compounds that need to be synthesized and experimentally tested mdpi.comresearchgate.net.

Emerging Research Directions and Applications in Steroid Chemical Biology

Integration of Barbourgenin Research with Systems Chemical Biology Methodologies

Systems chemical biology is an interdisciplinary field that utilizes chemical tools and approaches to study and modulate biological systems at a molecular level. ki.secsic.es This involves understanding biological processes by employing chemical probes to interrogate biological systems, such as tissue cultures or animal models. universiteitleiden.nl These probes can influence metabolic pathways, leading to altered protein or metabolite levels. universiteitleiden.nl

Integrating this compound research with systems chemical biology methodologies could involve using this compound or its derivatives as chemical probes to investigate their interactions within complex biological systems. This approach could help elucidate the molecular mechanisms by which this compound might exert any biological effects. Chemical probes can include enzyme inhibitors, receptor ligands, or activity-based probes that covalently modify biological targets. universiteitleiden.nl By applying such probes derived from or related to this compound, researchers could identify specific proteins or pathways that interact with this compound. universiteitleiden.nl Proteomics approaches could then be used to identify biological targets modified by these probes. universiteitleiden.nl

Furthermore, systems chemical biology often involves the use of advanced synthetic organic chemistry to design and prepare these chemical tools. universiteitleiden.nl This could be relevant to this compound research by enabling the synthesis of modified this compound structures to study structure-activity relationships and improve probe specificity or detection. Techniques like molecular imaging and detection using fluorescent probes are also central to chemical biology research and could potentially be applied to track this compound or its interactions within living systems. universiteitleiden.nlrsc.org

Untapped Biological Pathways and Molecular Systems for this compound Investigation

While this compound has been identified as a steroidal sapogenin found in plants like Agave sisalana, its specific biological pathways and molecular targets within biological systems remain largely unexplored in the provided search results. basicmedicalkey.comresearchgate.net Steroidal sapogenins, in general, are derived from the mevalonic acid pathway, with cholesterol potentially serving as a precursor for some C27 sapogenins in plants. basicmedicalkey.com The biosynthesis of steroidal saponins (B1172615) involves the ring-closure of squalene (B77637). basicmedicalkey.com

Given its steroidal structure, this compound could potentially interact with biological pathways and molecular systems that are influenced by steroids. Steroids play essential roles in various biological functions across different organisms, including acting as membrane components, hormones, and signaling molecules. chemrxiv.orgchemrxiv.org Research into other spirostan (B1235563) sapogenins suggests potential interactions with systems like aromatase, an enzyme involved in estrogen synthesis. usm.my An in silico study explored the aromatase inhibitory potential of various spirostan sapogenins, suggesting this as a potential area of investigation for compounds within this chemical space. usm.my

Future research could focus on identifying specific enzymes, receptors, or signaling pathways that this compound interacts with. This could involve high-throughput screening methods, target identification techniques, and in vitro or in vivo studies to observe the effects of this compound on cellular processes. Investigating its potential influence on steroid metabolic pathways or its interaction with steroid hormone receptors could be particularly relevant given its structural classification.

Future Prospects in the Biotransformation and Metabolic Engineering of this compound-Producing Organisms

Biotransformation and metabolic engineering offer promising avenues for manipulating the production of natural compounds like this compound in organisms. Biotransformation involves using enzymes or whole cells to convert substrates into desired products. preprints.org Metabolic engineering aims to optimize cellular processes for enhanced production of specific metabolites. researchgate.netnih.gov

While the provided information mentions that this compound is found in Agave sisalana, there is no specific detail on the biotransformation or metabolic engineering efforts directly related to increasing this compound production. However, the broader fields of biotransformation and metabolic engineering of steroidal compounds and plant metabolites are active areas of research. For instance, biotransformation utilizing β-oxidation cycle reactions has been applied in the synthesis of natural steroid compounds. mdpi.com Metabolic engineering has been used to enhance biotransformation processes in microorganisms by improving cofactor regeneration or engineering specific metabolic pathways. preprints.orgresearchgate.netnih.gov

Future prospects for this compound could involve identifying the specific genes and enzymes involved in its biosynthesis in Agave sisalana or other producing organisms. Once these pathways are understood, metabolic engineering strategies could be employed to enhance the expression of key enzymes, optimize metabolic flux towards this compound production, or reduce the production of competing compounds. Biotransformation approaches could also be explored, potentially using microbial systems engineered to express the necessary enzymes for converting readily available precursors into this compound. nih.gov This could offer a more sustainable or efficient method of obtaining this compound compared to traditional extraction methods. Research into using non-growing (resting) cells in biotransformation could also be relevant, as this mode of operation can offer higher volumetric productivities for certain products. preprints.org

Strategic Utilization of this compound in Steroid Scaffold Precursor Research for Chemical Probe Development

This compound, as a steroidal sapogenin, possesses a core steroid scaffold. basicmedicalkey.com Steroid scaffolds are valuable in chemical biology and medicinal chemistry as starting points for the synthesis of diverse libraries of compounds with potential biological activities. usm.my Strategic utilization of this compound in steroid scaffold precursor research could involve using its structure as a basis for developing novel chemical probes. universiteitleiden.nl

Chemical probes are essential tools for investigating biological processes and identifying potential drug targets. universiteitleiden.nlnih.gov By modifying the this compound scaffold through chemical synthesis, researchers could create a series of derivatives with altered properties and potential to interact with specific biological molecules or pathways. universiteitleiden.nl These derivatives could then be used as probes to study protein-ligand interactions, enzyme activity, or cellular signaling events. csic.esuniversiteitleiden.nl

The development of such probes would require advanced synthetic organic chemistry techniques to introduce functional groups or labels onto the this compound scaffold. universiteitleiden.nl These modifications could facilitate tracking the probe within biological systems (e.g., using fluorescent labels), enabling covalent attachment to target molecules (e.g., using activity-based probe strategies), or modulating the compound's biological activity. universiteitleiden.nlrsc.org The resulting this compound-based probes could contribute to a deeper understanding of steroid-related biological systems and potentially lead to the identification of new therapeutic targets or lead compounds. The chemoinformatic analysis of natural steroids highlights the diversity within this chemical space and the potential for exploring novel structures for biological applications. chemrxiv.orgchemrxiv.org

Q & A

Q. What analytical techniques are most robust for characterizing Barbourgenin’s structural and physicochemical properties?

Methodological Answer:

- Primary Characterization: Use Nuclear Magnetic Resonance (NMR) to resolve stereochemistry and High-Resolution Mass Spectrometry (HR-MS) for molecular weight validation .

- Crystallography: X-ray diffraction (XRD) is critical for confirming 3D conformation, especially if novel derivatives are synthesized .

- Physicochemical Profiling: Employ HPLC-UV for purity assessment and dynamic light scattering (DLS) for solubility studies under varying pH conditions .

Basic Research Question

Q. How can researchers systematically identify this compound’s molecular targets and mechanisms of action?

Methodological Answer:

- Transcriptomics: Pair RNA-seq with pathway enrichment tools (e.g., Gene Ontology, KEGG) to map differentially expressed genes post-treatment .

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities against hypothesized protein targets (e.g., kinases, receptors) .

- Validation: CRISPR-Cas9 knockout models can confirm target relevance in in vitro assays .

Advanced Research Question

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across independent studies?

Methodological Answer:

- Meta-Analysis: Aggregate datasets from public repositories (e.g., ChEMBL, PubChem) and apply random-effects models to quantify heterogeneity .

- Dose-Response Reevaluation: Standardize assays using WHO guidelines (e.g., fixed cell lines, controlled passage numbers) to minimize variability .

- Contextual Factors: Control for batch effects in natural product extracts (e.g., seasonal variations in plant sources) .

Advanced Research Question

Q. How can researchers optimize this compound’s synthetic pathway to improve yield while maintaining stereochemical fidelity?

Methodological Answer:

- Orthogonal Protection Strategies: Use tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection to prevent racemization during glycosylation .

- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading) .

- In-Line Analytics: Integrate FTIR and UPLC-MS for real-time monitoring of intermediates .

Advanced Research Question

Q. What methodologies best elucidate this compound’s synergistic or antagonistic effects in combination therapies?

Methodological Answer:

- High-Throughput Screening: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Isobolographic Analysis: Statistically validate synergy via CompuSyn software, ensuring dose ranges align with clinical relevance .

- Mechanistic Interrogation: Pair transcriptomic profiling (e.g., single-cell RNA-seq) with phosphoproteomics to map pathway crosstalk .

Advanced Research Question

Q. How can multi-omics approaches identify this compound-responsive biomarkers in complex disease models?

Methodological Answer:

- Integration Workflow: Combine RNA-seq (transcriptome), LC-MS/MS (proteome), and untargeted metabolomics (e.g., GNPS library matching) .

- Network Pharmacology: Use STRING or Cytoscape to map target-pathway-disease interactions and prioritize biomarkers .

- Validation Cohorts: Apply machine learning (e.g., LASSO regression) to refine biomarker panels in patient-derived xenograft (PDX) models .

Basic Research Question

Q. What are the best practices for designing in vivo efficacy studies with this compound?

Methodological Answer:

- Model Selection: Use genetically engineered murine models (e.g., Apc<sup>Min/+</sup> for colorectal cancer) that mimic human disease pathophysiology .

- Dosing Regimen: Calculate allometric scaling from in vitro IC50 values and adhere to FDA guidelines for maximum tolerated dose (MTD) .

- Endpoint Analysis: Include histopathology and serum cytokine profiling to capture systemic effects .

Advanced Research Question

Q. How can researchers address reproducibility challenges in this compound’s preclinical data?

Methodological Answer:

- Standard Operating Procedures (SOPs): Publish detailed protocols on protocols.io , including reagent lot numbers and equipment calibration logs .

- Open Data: Share raw datasets via FAIR-compliant repositories (e.g., Zenodo, Figshare) to enable independent validation .

- Inter-Laboratory Studies: Collaborate with third-party labs using blinded samples to confirm findings .

Key Methodological Frameworks

- FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant): Validate research questions against these benchmarks to ensure practical and scholarly impact .

- FAIR Data Principles (Findable, Accessible, Interoperable, Reusable): Mandatory for chemical data management under EU chemical regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.